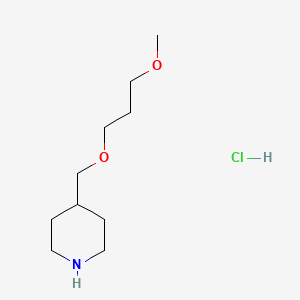

4-((3-Methoxypropoxy)methyl)piperidine hydrochloride

Description

Definition and Nomenclature

This compound is a chemical compound with the molecular formula C₁₀H₂₂ClNO₂ and a molecular weight of 223.74 grams per mole. The compound exists as a hydrochloride salt of the corresponding free base, 4-[(3-Methoxypropoxy)methyl]piperidine, which has the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 grams per mole. The Chemical Abstracts Service registry number for the hydrochloride salt is 1220033-23-7, while the free base form is assigned the registry number 883531-38-2.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is named based on its piperidine core structure with specific substitution patterns. The name indicates a piperidine ring system substituted at the 4-position with a methyl group that is further functionalized with a 3-methoxypropoxy chain. The hydrochloride designation indicates the presence of a hydrogen chloride salt formation with the basic nitrogen atom of the piperidine ring.

The compound is also cataloged under the Molecular Design Limited number MFCD13561037, providing an additional identifier for chemical database searches and procurement purposes. The simplified molecular-input line-entry system notation for this compound is COCCCOCC1CCNCC1.[H]Cl, which provides a linear representation of the molecular structure including the hydrochloride salt formation.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₂ClNO₂ |

| Molecular Weight | 223.74 g/mol |

| Chemical Abstracts Service Number | 1220033-23-7 |

| Molecular Design Limited Number | MFCD13561037 |

| Simplified Molecular-Input Line-Entry System | COCCCOCC1CCNCC1.[H]Cl |

| Free Base Molecular Formula | C₁₀H₂₁NO₂ |

| Free Base Molecular Weight | 187.28 g/mol |

| Free Base Chemical Abstracts Service Number | 883531-38-2 |

Historical Context and Discovery

The development and characterization of this compound represents part of the broader historical advancement in piperidine chemistry that has evolved significantly over the past several decades. Piperidine derivatives have been extensively studied and developed since the mid-20th century, with researchers recognizing their importance as building blocks for pharmaceutical compounds and their presence in various natural products.

The specific compound this compound emerged from systematic investigations into functionalized piperidine derivatives designed to incorporate ether linkages and alkoxy substituents. The incorporation of methoxypropoxy substituents represents a strategic approach to modulating the physicochemical properties of piperidine scaffolds, particularly regarding solubility, stability, and potential biological activity.

Research into this particular structural motif has been driven by the recognition that piperidine derivatives with ether-containing side chains often exhibit enhanced solubility profiles and modified pharmacokinetic properties compared to their unsubstituted counterparts. The development of synthetic methodologies for preparing such compounds has involved advances in organic synthesis techniques, particularly in the areas of nucleophilic substitution reactions and alkylation procedures.

The compound has found particular relevance in medicinal chemistry research, where it serves as both a synthetic intermediate and a research tool for investigating structure-activity relationships in piperidine-based pharmaceutical compounds. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for various research applications and synthetic transformations.

Structural Characteristics and Isomerism

The molecular structure of this compound is characterized by a six-membered saturated heterocyclic ring containing one nitrogen atom, with a complex ether-containing substituent at the 4-position. The piperidine ring adopts a chair conformation in its most stable state, which is typical for six-membered saturated ring systems. The nitrogen atom in the ring serves as the site for protonation in the hydrochloride salt formation.

The substituent at the 4-position consists of a methylene bridge connecting the piperidine ring to a 3-methoxypropoxy chain. This side chain contains multiple functional groups, including an ether oxygen atom within the propoxy segment and a terminal methoxy group. The presence of these ether linkages contributes significantly to the compound's overall polarity and hydrogen-bonding potential.

From a stereochemical perspective, the compound contains one stereogenic center at the 4-position of the piperidine ring where the substituted methyl group is attached. This asymmetric carbon can exist in either the R or S configuration, leading to the possibility of enantiomeric forms. However, the search results do not provide specific information about the stereochemical purity or preferred configuration of commercially available samples.

The conformational flexibility of the methoxypropoxy side chain allows for multiple rotameric states around the various single bonds within the substituent. This conformational freedom contributes to the compound's ability to adopt different three-dimensional arrangements, which may be relevant for its interactions with biological targets or its behavior in solution.

Table 2: Structural Features of this compound

| Structural Element | Description |

|---|---|

| Core Ring System | Six-membered saturated piperidine ring |

| Ring Nitrogen | Tertiary amine in free base, quaternary ammonium in salt |

| Substitution Pattern | 4-position substitution on piperidine ring |

| Side Chain Length | Seven-atom chain from ring attachment point |

| Functional Groups | Ether linkages, methoxy terminus, methylene bridge |

| Stereogenic Centers | One asymmetric carbon at 4-position |

| Salt Formation | Hydrogen chloride addition to ring nitrogen |

| Storage Requirements | Sealed container, dry conditions, 2-8°C temperature |

The compound's structural complexity arises from the combination of the rigid piperidine ring system with the flexible alkoxy chain substituent. This structural arrangement provides opportunities for diverse intermolecular interactions while maintaining the basic pharmacophoric features associated with piperidine-containing compounds. The ether functionalities within the side chain contribute to the compound's overall hydrophilic character while maintaining sufficient lipophilic properties for potential membrane permeation.

Properties

IUPAC Name |

4-(3-methoxypropoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-12-7-2-8-13-9-10-3-5-11-6-4-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQIHJJVCZEOMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718620 | |

| Record name | 4-[(3-Methoxypropoxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-23-7 | |

| Record name | 4-[(3-Methoxypropoxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Piperidine Derivatives with 3-Methoxypropyl Halides

One common approach involves the alkylation of 4-aminopiperidine or its derivatives with a 3-methoxypropyl halide (typically bromide) to introduce the 3-methoxypropyl side chain at the nitrogen or carbon atom of the piperidine ring.

- Procedure :

- React 4-aminopiperidine with benzophenone in toluene under reflux to form an intermediate imine or protected amine (Intermediate I).

- Purify Intermediate I by recrystallization using ethanol/heptane mixture.

- In a separate step, treat Intermediate I with a base (such as potassium hydroxide or sodium hydroxide) in tetrahydrofuran (THF) at low temperature (0°C).

- Add 1.1–1.5 equivalents of 3-methoxypropyl bromide and stir at room temperature for 3–5 hours to effect alkylation.

- Deprotect the resulting compound by acidification with 10% aqueous hydrochloric acid, followed by extraction and purification steps to isolate the target amine.

- Finally, adjust pH and extract with dichloromethane to obtain the free amine, which is converted to the hydrochloride salt by treatment with hydrochloric acid.

Use of Environmentally Friendly and Safe Reagents

- The process avoids hazardous reagents such as lithium aluminum hydride and cyanide salts.

- Alkylation is performed under mild conditions without involving piperidone intermediates, improving safety and environmental impact.

- The use of potassium tert-butoxide or potassium hydroxide as bases replaces more dangerous reagents like sodium hydride.

Purification and Crystallization

- Crude products are typically purified by extraction with organic solvents such as toluene, methylene chloride, or ethyl acetate.

- Crystallization from solvents like isopropyl ether or hexane is employed to obtain white crystalline solids with high purity.

- Drying over sodium sulfate and vacuum distillation are standard steps to remove residual solvents and impurities.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Notes | Yield/Purity Information |

|---|---|---|---|

| Formation of Intermediate I | 4-Aminopiperidine + benzophenone in toluene, reflux | Recrystallization in ethanol/heptane | High purity intermediate obtained |

| Alkylation | 3-Methoxypropyl bromide, KOH/THF, 0°C to RT, 3–5 h | Mild conditions, avoids hazardous reagents | Efficient alkylation with good conversion |

| Deprotection and Acidification | 10% HCl aqueous, room temperature | Converts free base to hydrochloride salt | High purity hydrochloride salt |

| Purification | Extraction with organic solvents, drying, crystallization | Solvent choice optimized for purity | Crystalline product, purity >99% by HPLC |

Research Findings and Process Advantages

- The described method is advantageous due to its simplicity, safety, and environmental friendliness compared to older methods involving harsher reagents or multi-step reductions.

- Avoiding lithium aluminum hydride and cyanide derivatives reduces hazardous waste and operational risks.

- The process yields a product suitable for pharmaceutical or chemical research applications with high purity (HPLC purity >99%) and good overall yield (up to 23% in multi-step syntheses).

- The hydrochloride salt form enhances product stability and facilitates storage and transport.

Chemical Reactions Analysis

Types of Reactions: 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-((3-Methoxypropoxy)methyl)piperidine hydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be employed in biological studies to investigate the interactions of piperidine derivatives with biological targets.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Characteristics

The substituent on the piperidine ring significantly impacts physicochemical properties. Key analogs include:

- 4-[(3-Methylbutoxy)methyl]piperidine hydrochloride : Branched alkyl chain enhances steric effects, promoting hydrogen bonding and dipole interactions .

- 4-(Diphenylmethoxy)piperidine hydrochloride : Bulky diphenylmethoxy group increases molecular weight (303.83 g/mol) and may reduce solubility .

Physicochemical Properties

Reactivity and Functional Interactions

- Ether-linked substituents (e.g., methoxypropoxymethyl) enhance solubility in both polar and nonpolar media due to oxygen's lone pairs .

- Halogenated analogs (e.g., chloro-fluorophenyl derivatives) exhibit increased electrophilicity, making them candidates for nucleophilic substitution reactions .

Biological Activity

4-((3-Methoxypropoxy)methyl)piperidine hydrochloride is a chemical compound that has attracted attention due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈ClN

- Molecular Weight : 217.72 g/mol

- Structure : The compound consists of a piperidine ring substituted with a methoxypropoxy group, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of specific receptors involved in neurotransmission, which can lead to therapeutic effects in neurological and psychiatric disorders.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, which are crucial for mood and cognitive functions.

- Receptor Interaction : It has been shown to interact with receptors associated with the central nervous system (CNS), potentially affecting neuronal signaling.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. In rodent models, administration of the compound has been linked to:

- Increased Locomotor Activity : Suggesting potential stimulant effects.

- Enhanced Learning and Memory : Indicating possible applications in treating cognitive disorders.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using RAW264.7 macrophages demonstrated that it significantly reduces nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent.

Inhibition Rates Table

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 1 | 45 |

| 5 | 70 |

| 10 | 85 |

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

Case Study 1: Neuropharmacological Effects in Rodents

A study investigated the effects of this compound on rodent behavior. Results indicated that the compound increased locomotor activity and improved performance in memory tasks, suggesting its potential utility in treating conditions like ADHD or cognitive decline.

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in cultured macrophages. The results indicated a dose-dependent reduction in cytokine production, reinforcing its potential as an anti-inflammatory therapeutic.

Q & A

Q. What are the recommended synthetic routes for 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach for analogous piperidine derivatives involves reacting a piperidine core with a methoxypropoxymethyl group in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., DCM or THF) at controlled temperatures (0–25°C). Post-reaction, the product is purified via recrystallization or column chromatography using silica gel and a solvent gradient (e.g., methanol/dichloromethane). For hydrochloride salt formation, gaseous HCl or concentrated hydrochloric acid is introduced during the final stages .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; flow rate: 1 mL/min; detection at 206–254 nm) to assess purity (>95% threshold).

- Structural Confirmation: Employ - and -NMR in DMSO- or CDCl to verify the methoxypropoxy and piperidine moieties. LC/MS (ESI+) confirms the molecular ion peak ([M+H]). Melting point analysis (e.g., 175–177°C range) provides additional validation .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods for manipulations to avoid inhalation of dust/aerosols.

- Storage: Store in airtight containers at 2–8°C in a干燥, ventilated area away from oxidizers.

- Spill Management: Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) to enhance coupling efficiency. Monitor progress via TLC or in-situ FTIR.

- Solvent Effects: Compare polar (acetonitrile) vs. non-polar (toluene) solvents to optimize solubility and reaction kinetics.

- Temperature Gradients: Use microwave-assisted synthesis (50–100°C) to reduce reaction time while maintaining yield. Computational reaction path modeling (e.g., DFT calculations) can predict optimal conditions .

Q. How to resolve contradictions in toxicological data across studies?

Methodological Answer:

- Comparative Analysis: Replicate conflicting studies using standardized OECD guidelines (e.g., acute oral toxicity Test Guideline 423).

- In Silico Modeling: Apply tools like ECOSAR or TEST to predict toxicity endpoints (e.g., LD) and cross-validate with experimental data.

- Dose-Response Studies: Conduct in vitro assays (e.g., HepG2 cell viability) to establish dose thresholds for cytotoxicity, addressing discrepancies in reported EC values .

Q. What strategies assess environmental persistence when ecotoxicity data are limited?

Methodological Answer:

- Biodegradation Testing: Use OECD 301B (Ready Biodegradability) to measure mineralization in aqueous systems.

- Partition Coefficients: Determine log (octanol-water) via shake-flask method to estimate bioaccumulation potential.

- Soil Mobility: Perform column leaching experiments with standardized soils (e.g., OECD 106) to evaluate groundwater contamination risks. If data gaps persist, apply read-across methods using structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.